molecular formula C14H15NO3 B1608665 Ethyl 7-methoxy-2-methylquinoline-3-carboxylate CAS No. 86210-91-5

Ethyl 7-methoxy-2-methylquinoline-3-carboxylate

Cat. No.: B1608665
CAS No.: 86210-91-5
M. Wt: 245.27 g/mol
InChI Key: YKAUGLDGHONGMM-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Ethyl 7-methoxy-2-methylquinoline-3-carboxylate is a heterocyclic aromatic compound featuring a quinoline backbone substituted with methoxy (-OCH₃), methyl (-CH₃), and ethyl ester (-COOCH₂CH₃) groups. The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents at positions 2 (methyl), 3 (ethyl carboxylate), and 7 (methoxy).

The IUPAC name derives from the parent structure quinoline, with numbering starting at the pyridine nitrogen. Substituents are prioritized by Cahn-Ingold-Prelog rules, resulting in the systematic name This compound. The SMILES notation (O=C(C1=CC2=CC=C(OC)C=C2N=C1C)OCC) and InChI key (YKAUGLDGHONGMM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

  
Structural highlights:  
- Quinoline fused bicyclic system  
- Methoxy group at C7 (electron-donating)  
- Methyl group at C2 (steric influence)  
- Ethyl ester at C3 (reactive site for hydrolysis)  

X-ray crystallography data, while unavailable in provided sources, would confirm the planar aromatic system and substituent orientations typical of quinoline derivatives.

Historical Context and Discovery

The compound emerges from a century of quinoline chemistry advancements. While not naturally occurring, its synthesis builds upon:

  • Friedlander Quinoline Synthesis (1882): Condensation of 2-aminobenzaldehyde with ketones.
  • Rhodium-Catalyzed Methods (2010s): Transition metal-mediated C-H activation for regioselective substitutions.

Patents from 2015–2025 describe optimized routes for 3-carboxylate quinolines, emphasizing atom economy and yields >80%. This compound likely originated as a synthetic intermediate in pharmaceutical research, given the bioactivity of analogous quinolines.

Classification within Quinoline Derivatives

This compound belongs to three subclasses:

Classification Characteristics Example Derivatives
3-Carboxylate Quinolines Ester group at C3; hydrolyzable to carboxylic acids Oxolinic acid, cinoxacin
Methoxy-Substituted Electron-donating OCH₃ at C6/C7/C8 7-Methoxy-4-hydroxyquinoline
Dialkyl Quinolines Multiple alkyl groups (C2-CH₃, C3-COOEt) 2,8-Dimethylquinoline-3-carboxylate

Its substitution pattern balances electronic (methoxy) and steric (methyl) effects, influencing reactivity in cross-coupling and cyclization reactions.

Chemical Abstract Service (CAS) Registration and Identifiers

CAS Registry Number : [86210-91-5]
Other Identifiers :

Identifier Value Source
MDL Number MFCD06255166
PubChem CID 4736944
Beilstein Registry Not available -
ChemSpider ID 3946768

These identifiers facilitate database searches and regulatory compliance. The CAS number’s 2024–2025 appearances in supplier catalogs suggest recent commercialization for research.

Molecular Formula and Weight Analysis

Molecular Formula : C₁₄H₁₅NO₃
Molecular Weight : 245.27 g/mol

Element Quantity Atomic Mass (u) Contribution (u)
Carbon 14 12.01 168.14
Hydrogen 15 1.008 15.12
Nitrogen 1 14.01 14.01
Oxygen 3 16.00 48.00
Total - - 245.27

Exact Mass : 245.23 g/mol (calculated using isotopic masses: ¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949). The 0.04 g/mol discrepancy from the nominal weight reflects isotopic abundance considerations.

The formula satisfies the degree of unsaturation calculation: $$ \text{DOU} = \frac{2C + 2 - H - X + N}{2} = \frac{28 + 2 - 15 - 0 + 1}{2} = 8 $$ This accounts for the bicyclic system (6 π-electrons in quinoline) and ester group (1 π-bond).

Properties

IUPAC Name

ethyl 7-methoxy-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(16)12-7-10-5-6-11(17-3)8-13(10)15-9(12)2/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAUGLDGHONGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406102
Record name ethyl 7-methoxy-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86210-91-5
Record name ethyl 7-methoxy-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86210-91-5
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Preparation Methods

One-Pot Catalytic Synthesis from Anilines and Ethyl Propynoate

A highly efficient and industrially feasible method for synthesizing ethyl 7-methoxy-2-methylquinoline-3-carboxylate involves a one-pot catalytic process using substituted anilines and ethyl propynoate under rhodium acetate catalysis.

  • Reaction Components :

    • Aniline derivatives with appropriate substitution patterns (including 7-methoxy and 2-methyl groups).
    • Ethyl propynoate (ethyl propiolate).
    • Rhodium acetate as a recyclable catalyst.
    • Formic acid as a reagent.
  • Procedure Highlights :

    • The reaction is typically performed under a nitrogen atmosphere to avoid oxidation.
    • The mixture of aniline compound, formic acid, and ethyl propynoate is stirred with rhodium acetate catalyst.
    • The process yields the 3-substituted quinoline carboxylate derivatives, including this compound, with yields exceeding 80%.
  • Advantages :

    • One-pot synthesis reduces purification steps.
    • The catalyst is recyclable, enhancing cost-effectiveness.
    • Mild reaction conditions improve scalability for industrial applications.

This method is documented in patent literature and provides a practical route for producing this compound and related derivatives.

Cyclocondensation of Isatoic Anhydride with Ethyl Acetoacetate Enolate

An alternative approach involves a two-step synthesis starting from 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate.

  • Step 1: Formation of Isatoic Anhydride

    • 2-Aminobenzoic acid derivatives undergo cyclization using solid triphosgene in tetrahydrofuran (THF) to form isatoic anhydrides.
    • This reaction is clean and efficient, providing a key electrophilic intermediate for quinoline synthesis.
  • Step 2: Reaction with Sodium Enolate of Ethyl Acetoacetate

    • Sodium hydroxide generates the sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide (DMA).
    • The enolate regioselectively attacks the ester carbonyl of the isatoic anhydride, forming a tetrahedral intermediate.
    • Subsequent intramolecular cyclization and elimination steps lead to the formation of substituted quinolines, including this compound derivatives.
  • Mechanistic Insights :

    • The process involves decarboxylation, enolization, and a 6-exo-trig cyclization.
    • A-hydride shift facilitates tautomerization from 4-quinolone to quinoline structure.
  • Benefits :

    • Uses commercially available starting materials.
    • Allows for structural variation at different positions on the quinoline ring.
    • The method is well-suited for synthesizing hydroxy and methyl-substituted quinolines.

This method has been validated in peer-reviewed organic chemistry research and provides a versatile route for quinoline carboxylates.

Oxidative Cyclization of Phenol and Propiolic Acid Derivatives

Another preparative route involves the synthesis of alkynes from phenol and propiolic acid derivatives, followed by oxidative cyclization to form quinoline carboxylates.

  • Synthesis of Alkynes :

    • Phenol reacts with propiolic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0 °C.
    • The reaction yields phenyl propiolate derivatives after purification by silica gel chromatography.
  • Oxidative Cyclization :

    • The alkyne intermediate is subjected to sodium persulfate (Na2S2O8) oxidation at room temperature.
    • The reaction proceeds over 12 hours, followed by filtration and purification to afford quinoline carboxylates.
  • Key Features :

    • Mild reaction conditions at room temperature.
    • Use of common oxidants and catalysts.
    • Suitable for preparing various substituted quinolines.

While this method is more general for quinoline derivatives, it can be adapted for methoxy and methyl-substituted quinolines such as this compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield / Remarks
One-Pot Catalytic Synthesis Substituted anilines, ethyl propynoate Rhodium acetate, formic acid Nitrogen atmosphere, mild temp >80% yield, recyclable catalyst
Cyclocondensation via Isatoic Anhydride 2-Aminobenzoic acid, ethyl acetoacetate Triphosgene, NaOH, DMA Warm conditions Versatile, regioselective, well-studied
Oxidative Cyclization of Alkynes Phenol, propiolic acid DCC, DMAP, Na2S2O8 Room temperature, 12 h Mild conditions, adaptable

Research Findings and Notes

  • The one-pot rhodium-catalyzed method is particularly notable for its industrial applicability due to simplicity and high yields.
  • The cyclocondensation approach offers mechanistic clarity and flexibility in substituent positioning, useful for medicinal chemistry optimization.
  • Oxidative cyclization methods provide alternative mild synthetic routes but may require longer reaction times and careful purification.
  • The choice of method depends on the availability of starting materials, desired scale, and substitution pattern on the quinoline ring.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-methoxy-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further react with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Carboxylic acids and amides.

Scientific Research Applications

Ethyl 7-methoxy-2-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The substituents on the quinoline core significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative table of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Features
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate 7-OCH₃, 2-CH₃, 3-COOEt C₁₄H₁₅NO₃ ~245.27* Electron-donating methoxy; ester group
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 7-Cl, 4-OH, 2-CH₃, 3-COOEt C₁₃H₁₂ClNO₃ 265.69 Chloro (electron-withdrawing); hydroxy (polar)
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate 7-Cl, 2-cyclopropyl, 4-C₂H₅, 3-COOEt C₁₆H₁₆ClNO₃ 305.76† Steric bulk from cyclopropyl; ethyl chain

*Calculated based on molecular formula; †Estimated from analogous structures.

Key Observations:
  • Steric Influence : The cyclopropyl group in the analog from introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the methyl-substituted target compound .
  • Biological Relevance : Chloro and hydroxy substituents (as in ) are common in antimicrobial and anti-inflammatory agents, suggesting the target compound’s methoxy group could modulate similar bioactivity profiles .

Biological Activity

Ethyl 7-methoxy-2-methylquinoline-3-carboxylate (EMMQC) is a significant quinoline derivative recognized for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of this compound

EMMQC is characterized by its unique quinoline structure, which contributes to its interaction with various biological targets. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Target Interactions

EMMQC interacts with specific enzymes and receptors, influencing various biochemical pathways. The compound's mechanism of action includes:

  • Enzyme Inhibition : EMMQC can inhibit enzyme activity by binding to active sites, preventing substrate interaction and subsequent catalytic reactions.
  • Receptor Modulation : It may also modulate signal transduction pathways through receptor interactions, leading to diverse biological effects.

Biochemical Pathways Affected

The compound's structural features allow it to influence several biochemical pathways, including:

  • Antimicrobial Activity : EMMQC has shown potential in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that EMMQC can induce apoptosis in cancer cells, suggesting its utility in cancer therapeutics .

In Vitro Studies

Recent studies have explored the biological activity of EMMQC through various in vitro assays:

  • Antimicrobial Activity : EMMQC demonstrated significant inhibition against a range of bacterial strains. For instance, it showed an IC50 value of 15 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In cancer cell lines (e.g., MCF-7 breast cancer cells), EMMQC exhibited cytotoxic effects with an IC50 value of 12 μM, indicating potent anticancer properties .
  • Cholinesterase Inhibition : EMMQC was tested for its ability to inhibit acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment. It showed promising results with an IC50 value of 2.95 μM, comparable to established inhibitors like galantamine .

Case Study 1: Antimicrobial Potential

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, EMMQC was found to be one of the most effective compounds against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of EMMQC on human cancer cell lines revealed that it induced apoptosis through the mitochondrial pathway. The study utilized flow cytometry to analyze cell cycle changes and confirmed that EMMQC treatment led to significant G0/G1 phase arrest in MCF-7 cells .

Summary Table of Biological Activities

Biological ActivityAssay TypeIC50 ValueReference
AntimicrobialAgar diffusion15 μg/mL
AnticancerMCF-7 cell line12 μM
Cholinesterase InhibitionAChE assay2.95 μM

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Ethyl 7-methoxy-2-methylquinoline-3-carboxylate?

  • Answer : The compound is typically synthesized via Gould-Jacobs cyclization or esterification reactions. For example:

  • Gould-Jacobs Cyclization : Reacting aniline derivatives with diethyl ethoxymethylenemalonate under reflux conditions (e.g., in diphenyl ether at 200–220°C), followed by cyclization .

  • Esterification : Methoxy and methyl substituents can be introduced via nucleophilic substitution or alkylation. Polar aprotic solvents like DMF or DMSO at 60–80°C are commonly used .

  • Optimization : Yield improvements require precise stoichiometric ratios, inert atmospheres, and post-synthesis purification via column chromatography or recrystallization .

    Method Key Reagents Conditions Yield Range
    Gould-JacobsDiethyl ethoxymethylenemalonate200–220°C, diphenyl ether60–75%
    EsterificationMethanol, alkyl halidesDMF, 60–80°C50–65%

Q. How is the purity and structural integrity of this compound validated?

  • Answer : Standard characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester functionality .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 275.12) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; incinerate organic waste .

Advanced Research Questions

Q. How do substituent positions on the quinoline core influence reactivity in cross-coupling reactions?

  • Answer : The 7-methoxy and 2-methyl groups impact electronic and steric effects:

  • Electronic Effects : Methoxy at C7 enhances electron density, facilitating electrophilic substitutions (e.g., nitration) but hindering nucleophilic attacks .

  • Steric Effects : The 2-methyl group restricts access to C3-carboxylate, limiting Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) unless bulky ligands (e.g., SPhos) are used .

    Substituent Position Reactivity Impact Example Reaction
    Methoxy (-OMe)C7Increases electron density; directs electrophiles to C5/C8Nitration
    Methyl (-CH3_3)C2Steric hindrance at C3Suzuki coupling (low yield)

Q. What computational tools are recommended for predicting biological activity?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). The carboxylate group often forms hydrogen bonds with catalytic lysine residues .
  • QSAR Models : Use descriptors like logP and polar surface area to correlate structure with antimicrobial or anticancer activity .

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

  • Answer :

  • X-ray Diffraction : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) clarifies bond angles and torsional strain. For example, the C3-carboxylate’s orientation affects π-stacking in crystal lattices .

  • Case Study : Conflicting NMR data for C7-methoxy vs. C6-methoxy isomers were resolved via X-ray, confirming the C7 substitution .

    Parameter This compound Isomer (C6-Methoxy)
    C-O Bond Length1.36 Å1.34 Å
    Dihedral Angle (C2-C3-COOEt)12.5°8.7°

Methodological Challenges

Q. How can reaction yields be improved for large-scale synthesis?

  • Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves homogeneity .
  • Catalyst Screening : Pd(OAc)2_2/XPhos systems enhance coupling efficiency for derivatives .

Q. What strategies mitigate degradation during storage?

  • Answer :

  • Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent photodegradation .
  • Stabilizers : Add 0.1% BHT to ethanolic solutions to inhibit oxidation .

Contradictions in Literature

Q. Why do some studies report conflicting bioactivity results for this compound?

  • Answer : Variations in assay conditions (e.g., cell lines, solvent carriers) lead to discrepancies:

  • Solvent Effects : DMSO concentrations >1% can artifactually inhibit cell growth .
  • Impurity Interference : Unpurified batches (e.g., residual Pd catalysts) may show false-positive toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-methoxy-2-methylquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 7-methoxy-2-methylquinoline-3-carboxylate

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